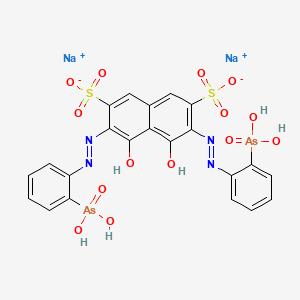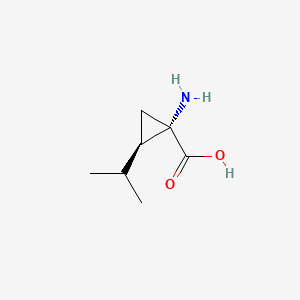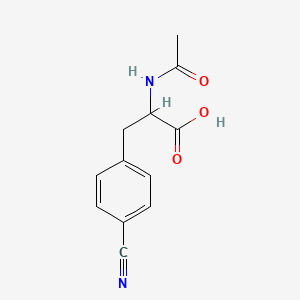
6-Oxo Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound has the molecular formula C43H51NO14 and a molecular weight of approximately 805.87 g/mol . It is structurally similar to Docetaxel but contains an additional oxo group, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Docetaxel typically involves the oxidation of Docetaxel. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the desired position . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure selective oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and automated monitoring systems further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo Docetaxel undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
6-Oxo Docetaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its anticancer properties, particularly in drug-resistant cancer cell lines.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of 6-Oxo Docetaxel is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The compound also induces the phosphorylation of the oncoprotein Bcl-2, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against drug-resistant cancers.
Uniqueness: 6-Oxo Docetaxel is unique due to the presence of the oxo group, which may enhance its chemical reactivity and biological activity. This modification can potentially improve its efficacy and reduce side effects compared to other taxane derivatives .
Properties
CAS No. |
1412898-68-0 |
|---|---|
Molecular Formula |
C₄₃H₅₁NO₁₅ |
Molecular Weight |
821.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)


![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)



